2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multiple steps. One common method starts with the reaction of pyridine-2,3-diamine with lactic acid in the presence of a green solvent like PEG-400 to form 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate (K2CO3) in acetone to yield 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Substitution: It can react with alkylating agents to form pyridinium salts.
Cycloaddition: The terminal alkyne group can participate in dipolar cycloaddition reactions with substituted aldoximes.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Substitution: Alkylating agents are used to form pyridinium salts.
Cycloaddition: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a catalyst for cycloaddition reactions.
Major Products
Oxidation: Pyridine N-oxides.
Substitution: Pyridinium salts.
Cycloaddition: Isoxazole-functionalized imidazopyridine derivatives.
Scientific Research Applications
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways. The compound’s imidazopyridine structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its fused bicyclic structure, which combines the properties of both imidazole and pyridine rings. This structure provides it with a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-15-11-13-9-6-5-7-12-10(9)14(11)2/h5-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOOKMQKFQTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=C(N1C)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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